molecular formula C21H19F2NO2 B6010359 N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline

Cat. No. B6010359
M. Wt: 355.4 g/mol
InChI Key: UULKYMMWPITMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline, also known as BMB-4, is a chemical compound that has been studied extensively for its potential use in cancer treatment. BMB-4 is a small molecule inhibitor of the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 has been shown to cause degradation of these proteins and lead to apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline binds to the ATP-binding site of Hsp90, which is required for its chaperone activity. This leads to destabilization and degradation of many oncogenic client proteins of Hsp90, including HER2, EGFR, and AKT. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline is that it has been shown to have a broad spectrum of activity against different types of cancer cells. Another advantage is that it has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. However, one limitation of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline. One area of focus could be on developing more potent analogs of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline that have better solubility and pharmacokinetic properties. Another area of focus could be on identifying biomarkers that can predict which patients are most likely to respond to treatment with N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline. Finally, further studies are needed to determine the optimal dosing and administration schedule for N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline in clinical trials.

Synthesis Methods

The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has been described in detail in several research papers. The general method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline has been extensively studied in vitro and in vivo for its potential use in cancer treatment. In vitro studies have shown that N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline can inhibit the growth of a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. In vivo studies have shown that N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline can inhibit tumor growth in mouse models of breast and lung cancer.

properties

IUPAC Name

3,4-difluoro-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO2/c1-25-20-10-7-16(13-24-17-8-9-18(22)19(23)12-17)11-21(20)26-14-15-5-3-2-4-6-15/h2-12,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULKYMMWPITMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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